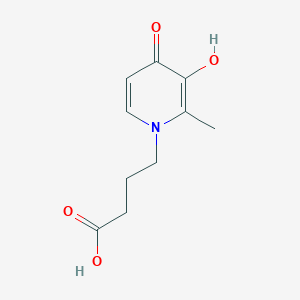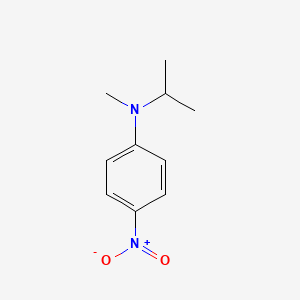
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group, an isopropyl group, and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- typically involves the nitration of N-methyl-N-(1-methylethyl)benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the para-nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron filings and hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-N-(1-methylethyl)-4-aminobenzenamine.
Substitution: Formation of halogenated derivatives at the ortho and para positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in the development of dyes, pigments, and pharmaceuticals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group is particularly significant in the design of bioactive molecules.
Medicine
In medicine, compounds related to Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- are explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its derivatives are also employed in the production of rubber chemicals and agricultural chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-methyl-N-(1-methylethyl)-: Lacks the nitro group, resulting in different reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Contains two methyl groups on the nitrogen, affecting its steric and electronic properties.
Benzenamine, N-ethyl-N-(1-methylethyl)-4-nitro-: Substitution with an ethyl group instead of a methyl group, altering its chemical behavior.
Uniqueness
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is unique due to the presence of both the nitro group and the specific N-substituents (methyl and isopropyl). This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
138200-64-3 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-methyl-4-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11(3)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
Clé InChI |
HTHVOYCNVSQGRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


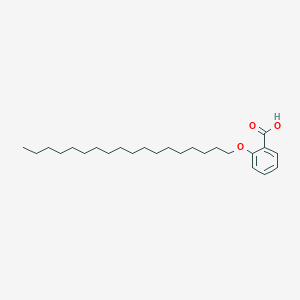
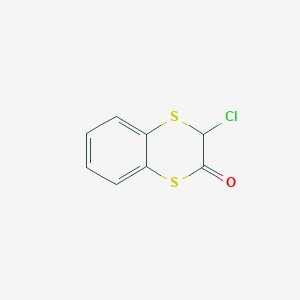
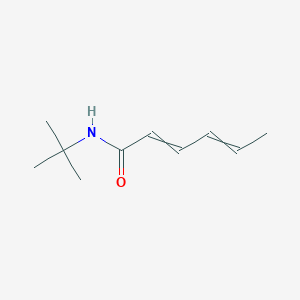
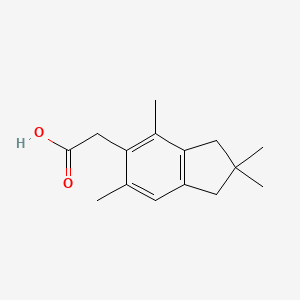
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

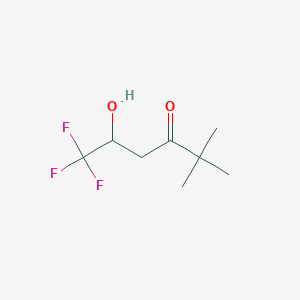
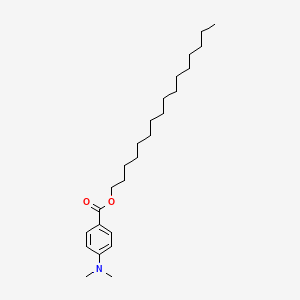

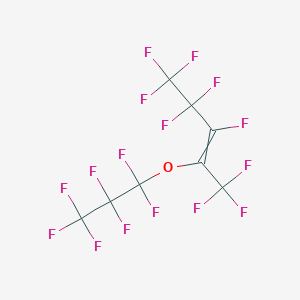
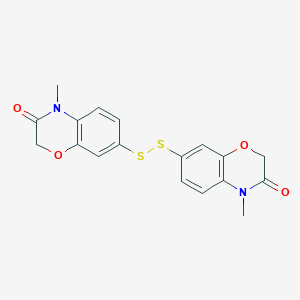

![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
